DMTr-PEG12-Azide
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Overview
Description
DMTr-PEG12-Azide: is a compound that serves as a linker molecule containing a dimethoxytrityl-protected alcohol and an azide group. The dimethoxytrityl (DMTr) group can be removed by a weak acid, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-PEG12-Azide involves the protection of a hydroxyl group with a dimethoxytrityl (DMTr) group, followed by the introduction of an azide group. The DMTr group is typically introduced using dimethoxytrityl chloride in the presence of a base. The azide group can be introduced through nucleophilic substitution reactions using sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions: DMTr-PEG12-Azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages via Click Chemistry.
Common Reagents and Conditions:
Dimethoxytrityl Chloride: Used for the protection of hydroxyl groups.
Sodium Azide:
Weak Acids: Used for the removal of the DMTr group.
Major Products:
Triazole Linkages: Formed through Click Chemistry reactions with alkynes, BCN, and DBCO.
Scientific Research Applications
Chemistry: DMTr-PEG12-Azide is widely used as a linker in chemical synthesis, particularly in the formation of triazole linkages through Click Chemistry .
Biology: In biological research, this compound is used for bio-conjugation, allowing the attachment of biomolecules to various surfaces or other molecules .
Medicine: The compound is used in the development of drug delivery systems, where the PEG spacer enhances solubility and bioavailability .
Industry: this compound is used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of DMTr-PEG12-Azide involves the removal of the DMTr group by a weak acid, exposing the hydroxyl group. The azide group then participates in Click Chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages . These reactions are highly efficient and specific, making this compound a valuable tool in chemical synthesis and bio-conjugation .
Comparison with Similar Compounds
Azido-dPEG12-TFP Ester: Another linker molecule used in Click Chemistry, with a tetrafluorophenyl ester group.
Azido-PEG12-Alkyne: A similar compound with an alkyne group instead of a DMTr-protected alcohol.
Uniqueness: DMTr-PEG12-Azide is unique due to its combination of a DMTr-protected alcohol and an azide group, allowing for versatile applications in both chemical synthesis and biological research . The hydrophilic PEG spacer also enhances solubility, making it suitable for various applications .
Properties
Molecular Formula |
C45H67N3O14 |
---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene |
InChI |
InChI=1S/C45H67N3O14/c1-49-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(50-2)15-11-42)62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-47-48-46/h3-15H,16-39H2,1-2H3 |
InChI Key |
FEPNHECUGFKLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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